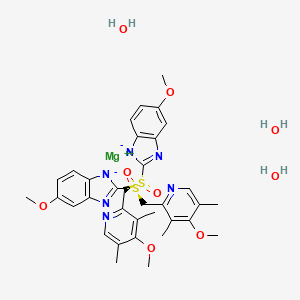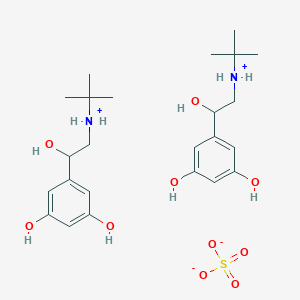![molecular formula C17H21ClN4OS B1662607 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride CAS No. 1177767-57-5](/img/structure/B1662607.png)
6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride
Vue d'ensemble
Description
This compound is a selective group I mGluR antagonist, specifically for mGluR1 . It has been used in various studies to investigate the effects of mGluRs, especially in neuronal communication .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s known to block the effects of T- and S-DHPG, but the exact chemical reactions are not specified .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Antiproliferative and Apoptotic Activity
6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride has been studied for its antiproliferative activities, particularly in cancer research. For instance, a study found that a related compound, 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, demonstrated significant antiproliferative activity. This compound was also observed to disrupt the cell cycle and induce apoptosis in a time-dependent manner, specifically arresting the G2/M phase (Sarhan et al., 2010).
Antimicrobial Effects
Certain derivatives of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride have demonstrated moderate effects against bacterial and fungal species. This suggests potential applications in antimicrobial research and treatment strategies (Abdel‐Aziz et al., 2008).
Neuroprotective Effects
In the context of neurological disorders, specifically stroke, derivatives of this compound have shown promising results. A study found that a closely related compound, N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide, exhibited potent neuroprotective effects in rat stroke models. This compound demonstrated the ability to improve neurological deficits and reduce infarct volume, suggesting its potential as a novel treatment for stroke (Kohara et al., 2008).
Antitumor Properties
Some derivatives of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride have been synthesized and evaluated for their potential as antitumor agents. For example, research on 3-methylthiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates found that these molecules inhibited human carbonic anhydrase isoforms and displayed significant antitumor activity against breast cancer cell lines (Alkhaldi et al., 2020).
Mechanotransduction and Sensory Receptor Blockage
Non-competitive metabotropic glutamate 1 receptor antagonists, which include derivatives of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-alpha]benzimidazole-2-carboxamide hydrochloride, have been found to depress the activity of slowly adapting type I mechanoreceptor units in rat sinus hair follicles. This finding is significant for understanding sensory reception and could have implications for developing treatments for certain sensory disorders (Cahusac & Mavulati, 2009).
Orientations Futures
Propriétés
IUPAC Name |
7-amino-N-cyclohexyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS.ClH/c1-10-15(16(22)19-12-5-3-2-4-6-12)23-17-20-13-8-7-11(18)9-14(13)21(10)17;/h7-9,12H,2-6,18H2,1H3,(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKZWXJQIDXGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















